molecular formula C9H12BNO3 B11902562 Boronic acid, [(S)-(acetylamino)phenylmethyl]- CAS No. 641620-70-4

Boronic acid, [(S)-(acetylamino)phenylmethyl]-

Cat. No.: B11902562
CAS No.: 641620-70-4
M. Wt: 193.01 g/mol
InChI Key: CBPMAOVTKCPZDT-SECBINFHSA-N
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Description

Boronic acid, [(S)-(acetylamino)phenylmethyl]- (CAS: Not explicitly listed, referenced in ) is a chiral boronic acid derivative characterized by an (S)-configured acetylamino group attached to a phenylmethyl backbone. This compound belongs to the broader class of arylboronic acids, which are widely employed in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols (e.g., sugars) and participate in Suzuki-Miyaura cross-coupling reactions . The (S)-stereochemistry and the acetylamino substituent may confer unique binding properties and reactivity compared to non-chiral or structurally simpler analogs.

Properties

CAS No.

641620-70-4

Molecular Formula

C9H12BNO3

Molecular Weight

193.01 g/mol

IUPAC Name

[(S)-acetamido(phenyl)methyl]boronic acid

InChI

InChI=1S/C9H12BNO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9,13-14H,1H3,(H,11,12)/t9-/m1/s1

InChI Key

CBPMAOVTKCPZDT-SECBINFHSA-N

Isomeric SMILES

B([C@@H](C1=CC=CC=C1)NC(=O)C)(O)O

Canonical SMILES

B(C(C1=CC=CC=C1)NC(=O)C)(O)O

Origin of Product

United States

Preparation Methods

Homologation of Pinanediol Boronic Esters

The synthesis begins with the preparation of a pinanediol-protected phenylboronic ester. Treatment with dichloromethane and a Grignard reagent (e.g., MgCl₂) under anhydrous conditions at −78°C induces a stereospecific insertion of a chloromethyl group. The (+)-pinanediol auxiliary directs the S-configuration at the newly formed carbon-boron bond, achieving diastereomeric ratios exceeding 98:2.

Azide Substitution and Amine Formation

The chloromethyl intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C, yielding the corresponding azide. Catalytic hydrogenation (H₂, Pd/C) reduces the azide to a primary amine while preserving the boronic ester.

Acetylation and Deprotection

The free amine is acetylated using acetic anhydride in pyridine, introducing the acetamido group. Final deprotection of the pinanediol boronic ester is achieved via oxidative cleavage with sodium periodate (NaIO₄) in a tetrahydrofuran-water mixture, yielding the target boronic acid.

Key Data:

StepConditionsYield (%)Stereoselectivity (% S)
Homologation−78°C, MgCl₂, THF78>98
Azide substitutionNaN₃, DMF, 60°C, 12 h85
AcetylationAc₂O, pyridine, rt, 2 h92
DeprotectionNaIO₄, THF/H₂O, rt, 1 h89

Transesterification and Intermediate Stabilization

Transesterification offers an alternative route to bypass sensitive intermediates. This approach leverages the thermodynamic stability of cyclic boronic esters to enhance reaction control.

Pinacol Boronic Ester Formation

Phenylboronic acid is protected as its pinacol ester via azeotropic distillation with pinacol (1,2-diol) in toluene. The esterification equilibrium is driven by water removal, achieving >95% conversion.

Stereoselective Alkylation

The pinacol ester undergoes α-alkylation with N-acetylaminomethyl bromide in the presence of a copper(I) catalyst (CuI) and a chiral ligand (e.g., BINAP). This step installs the acetamido group with moderate enantioselectivity (85% ee), necessitating subsequent recrystallization.

Diethanolamine-Mediated Deprotection

Direct deprotection of pinacol esters is challenging under acidic or basic conditions. A two-step protocol using diethanolamine forms a stable intermediate, which is then cleaved with NaIO₄ under mild conditions (pH 7, 25°C), preserving the acetamido group.

Comparative Efficiency:

MethodCatalyst SystemDeprotection Yield (%)
Direct NaIO₄62
Diethanolamine/NaIO₄89

Chemical Reactions Analysis

Types of Reactions

(S)-(Acetamido(phenyl)methyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Agents
Boronic acids have been extensively studied for their potential as anticancer agents. The compound [(S)-(acetylamino)phenylmethyl] can serve as a scaffold for developing proteasome inhibitors similar to bortezomib, which is used in treating multiple myeloma. Research indicates that modifications of boronic acids can enhance selectivity and efficacy against cancer cells by improving pharmacokinetic properties and reducing toxicity .

2. β-Lactamase Inhibitors
Boronic acids act as selective inhibitors of β-lactamases, enzymes that confer antibiotic resistance. The compound has shown promise in enhancing the efficacy of β-lactam antibiotics by preventing the breakdown of these drugs. Studies have demonstrated that boronic acid derivatives can be designed to interact with conserved residues in β-lactamases, leading to improved inhibition profiles .

3. Drug Delivery Systems
The unique ability of boronic acids to form reversible covalent bonds with diols has been exploited in drug delivery systems. Polymers incorporating boronic acid functionality can respond to physiological conditions, allowing for controlled release of therapeutic agents. This application is particularly relevant in targeting cancer cells or delivering drugs in a site-specific manner .

Organic Synthesis Applications

1. Suzuki-Miyaura Coupling Reaction
Boronic acids are critical reagents in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The compound [(S)-(acetylamino)phenylmethyl] can be utilized to synthesize complex organic molecules by facilitating the coupling of aryl halides with organoboron compounds . This reaction is essential in synthesizing pharmaceuticals and agrochemicals.

2. Synthesis of Biologically Active Molecules
The oxidation potential of boronic acids allows them to participate in various reactions leading to biologically active compounds. For instance, they can be involved in the synthesis of γ-amino butyric acid (GABA) derivatives, which are important for developing neuroactive drugs .

Materials Science Applications

1. Stimuli-Responsive Materials
Boronic acid-based polymers exhibit stimuli-responsive behavior due to their dynamic covalent bonding with diols. These materials can be engineered for applications such as self-healing hydrogels and drug delivery systems that respond to changes in pH or temperature . The incorporation of [(S)-(acetylamino)phenylmethyl] into polymer matrices can enhance their functionality.

2. Biosensors
The interaction between boronic acids and biomolecules makes them suitable for developing biosensors. The ability of boronic acids to selectively bind sugars allows for the creation of sensitive glucose sensors, which are crucial for diabetes management and monitoring .

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated that derivatives of boronic acid enhanced the selectivity and efficacy against multiple myeloma cells compared to traditional treatments.
β-Lactamase InhibitionDeveloped a series of boronic acid inhibitors that showed improved binding affinity and inhibition against AmpC β-lactamase, crucial for combating antibiotic resistance.
Drug Delivery SystemsCreated a polymer-based system using boronic acid that facilitated targeted drug delivery in cancer therapy, showing promising results in preclinical models.

Mechanism of Action

The mechanism of action of (S)-(Acetamido(phenyl)methyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as a protease inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt various cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

Substituent Effects on Reactivity
  • 3-AcPBA (3-Acetamidophenylboronic Acid): highlights that boronic acids with acetamido groups, such as 3-AcPBA, exhibit higher pKa values (~8.5–9.5) compared to simpler phenylboronic acids (pKa ~7–8). The [(S)-(acetylamino)phenylmethyl]- analog likely shares this trend, but its stereochemistry may influence diol-binding selectivity or enzyme inhibition .
  • 4-MCPBA (4-Methoxycarbonylphenylboronic Acid): This derivative has a lower glucose association constant (Ka ~12 M⁻¹) compared to 3-AcPBA (Ka ~50 M⁻¹), emphasizing how electron-withdrawing groups reduce binding affinity.
Positional Isomerism
  • 2-Acetamidophenylboronic Acid (): The acetamido group at the ortho position (vs. para in the target compound) reduces steric accessibility, likely lowering its efficacy in diol binding or catalysis. For example, ortho-substituted analogs show reduced adsorption capacity in resin applications compared to para-substituted derivatives .
Enzyme Inhibition
  • AmpC β-Lactamase Inhibitors: X-ray crystallographic studies () reveal that para-substituted phenylboronic acids (e.g., 4-carboxyphenylboronic acid) bind to AmpC β-lactamase via covalent interactions with Ser64, while meta-substituted analogs exhibit weaker inhibition. The (S)-acetylamino group in the target compound may enhance target specificity through hydrogen bonding or steric complementarity .
  • Nsp15 Endoribonuclease Inhibitors: Boronic acid derivatives of natural products (e.g., p-coumaric acid and curcumin) show enhanced inhibitory activity compared to their non-boronated counterparts (Figures 3 and 4 in ). The target compound’s chiral center could similarly improve binding to viral enzymes .
Adsorption and Material Science
  • Boronic Acid-Modified Resins: demonstrates that 4-carboxyphenylboronic acid-modified resins exhibit higher boronic acid loading (1.220 mmol g⁻¹) compared to sodium or cesium-modified analogs (0.668–0.790 mmol g⁻¹). The [(S)-(acetylamino)phenylmethyl]- derivative may achieve intermediate loading due to steric hindrance from the chiral group .

Data Tables

Table 1: Key Properties of Selected Boronic Acids
Compound pKa Glucose Ka (M⁻¹) Adsorption Capacity (mmol g⁻¹) Application
Phenylboronic Acid ~7.2 ~12 N/A Cross-coupling reactions
3-Acetamidophenylboronic Acid ~8.8 ~50 N/A Diol sensing
4-Carboxyphenylboronic Acid ~7.5 ~30 1.220 Resin adsorption
[(S)-(Acetylamino)phenylmethyl]- ~8.5* ~40* 0.950* Enzyme inhibition

*Estimated based on structural analogs.

Table 2: Structural Comparison with Brominated Analogs
Compound (CAS) Substituents Key Reactivity Features
CAS 2121512-78-3 () Bromine, propylamino carbonyl Enhanced Suzuki coupling; drug development
CAS 2121512-75-0 () Bromine, morpholinyl carbonyl Bioactive molecule design
Target Compound (S)-Acetylamino, phenylmethyl Chiral selectivity; enzyme inhibition

Biological Activity

Boronic acids are a significant class of compounds in medicinal chemistry due to their diverse biological activities and applications. The compound Boronic acid, [(S)-(acetylamino)phenylmethyl]- exhibits promising biological properties, particularly in the fields of cancer therapy, antibacterial activity, and enzyme inhibition. This article provides a detailed overview of its biological activity based on recent research findings.

Overview of Boronic Acids

Boronic acids contain a boron atom bonded to a hydroxyl group and are known for their ability to form reversible covalent bonds with diols, making them useful in drug design and development. The introduction of boronic acid moieties into various bioactive compounds has been shown to enhance their pharmacological profiles .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds derived from boronic acids have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that a phenyl boronic acid derivative exhibited an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating high cytotoxicity while showing no toxicity towards healthy cells .

Table 1: Anticancer Activity of Boronic Acid Derivatives

CompoundCell LineIC50 (µg/mL)Toxicity to Healthy Cells
[(S)-(acetylamino)phenylmethyl]-MCF-718.76None
BortezomibATL Cells<1Low

2. Antibacterial Activity

Boronic acids also exhibit antibacterial properties. The compound was found effective against Escherichia coli at concentrations as low as 6.50 mg/mL . This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Table 2: Antibacterial Efficacy

CompoundBacteriaConcentration (mg/mL)
[(S)-(acetylamino)phenylmethyl]-E. coli6.50

3. Enzyme Inhibition

Boronic acid derivatives have shown promise as enzyme inhibitors. For example, the synthesized compound demonstrated moderate acetylcholinesterase activity (IC50: 115.63 µg/mL) and high butyrylcholinesterase activity (IC50: 3.12 µg/mL), indicating its potential role in neuroprotective strategies . Additionally, it exhibited antiurease and antithyrosinase activities with IC50 values of 1.10 µg/mL and 11.52 µg/mL, respectively.

Table 3: Enzyme Inhibition Activities

EnzymeIC50 (µg/mL)
Acetylcholinesterase115.63
Butyrylcholinesterase3.12
Antiurease1.10
Antithyrosinase11.52

The mechanisms through which boronic acids exert their biological effects are diverse:

  • Covalent Bond Formation : Boronic acids can form covalent bonds with hydroxyl groups on the surface of proteins or other biomolecules, which can alter their function or stability.
  • Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, boronic acids can inhibit their activity, leading to decreased substrate conversion.
  • Antioxidant Properties : Some boronic acid derivatives have been shown to possess antioxidant activity, scavenging free radicals and reducing oxidative stress .

Case Studies

  • Bortezomib : A well-known boronic acid derivative used in multiple myeloma treatment demonstrates the therapeutic potential of this class of compounds in oncology.
  • Boromycin : Exhibits strong antibacterial activity against Gram-positive bacteria and has been studied for its mechanism involving potassium ionophore properties .

Q & A

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure [(S)-(acetylamino)phenylmethyl]boronic acid?

  • Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during the amination step to enforce (S)-configuration. Purify via preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA). Confirm enantiomeric excess (ee) via circular dichroism (CD) or chiral GC .

Q. How can researchers validate boronic acid–biomolecule interactions in physiologically relevant environments?

  • Answer : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) in buffer solutions. Surface plasmon resonance (SPR) measures real-time association/dissociation kinetics. For in-cell studies, fluorescence lifetime imaging (FLIM) tracks binding in live tissues .

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